Product packaging for Kansosamine(Cat. No.:)

Kansosamine

Cat. No.: B1231036
M. Wt: 191.22 g/mol
InChI Key: VYVWNADPXPVZPS-XAMCCFCMSA-N
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Description

Contextualization within Natural Product Chemistry and Chemical Biology

Kansosamine, a naturally occurring aminosugar, holds a significant position in the fields of natural product chemistry and chemical biology. researchgate.netkeydaru.irsciencebiology.org As a secondary metabolite, it represents the vast chemical diversity found in living organisms. researchgate.net Natural products like this compound are not directly essential for the growth or reproduction of the producing organism but often confer a selective advantage, such as defense against other organisms. researchgate.net The study of such compounds is a cornerstone of organic chemistry and has led to profound advancements in medicine and biology. keydaru.ir

In natural product chemistry, this compound is classified as an aminoglycoside antibiotic, specifically a monosaccharide. researchgate.net Its structure, 3-amino-3-deoxy-D-glucose, is a derivative of glucose, a primary metabolite, highlighting the biosynthetic links between primary and secondary metabolic pathways. researchgate.netresearchgate.net The chemical intrigue of this compound lies not only in its own biological activity but also in its role as a structural component of more complex and potent antibiotics, such as kanamycin. researchgate.netnih.gov This makes it a key target for biosynthetic and synthetic studies aimed at understanding and generating novel antibiotic compounds.

From a chemical biology perspective, this compound serves as a valuable molecular probe. Its ability to interfere with specific biological pathways allows researchers to dissect complex cellular processes. researchgate.netnih.gov For instance, its mechanism of action, which involves targeting a key enzyme in cell wall biosynthesis, provides a tool to study fungal and oomycete physiology. nih.govapexbt.com By understanding how this relatively simple molecule exerts its effects, scientists can gain insights into enzyme function, metabolic regulation, and the development of antimicrobial resistance. nih.govscispace.com The study of its biosynthesis and the enzymes involved also offers a window into the evolution of metabolic pathways in bacteria. nih.gov

Historical Perspectives on this compound's Discovery and Initial Characterization

The history of this compound is intertwined with the golden age of antibiotic discovery. It was first identified as a chemical entity resulting from the acid hydrolysis of the well-known antibiotic kanamycin. scispace.com However, its existence as a standalone natural product was confirmed later when it was isolated as an antibiotic produced by Bacillus aminoglucosidicus. scispace.com

Subsequent research in the 1980s and 1990s expanded the known sources of this compound. In 1980, it was reported to be produced by a Streptomyces species. apexbt.com A significant development occurred in 1996 with the identification of this compound as one of two antibiotics produced by Bacillus cereus strain UW85, a bacterium known for its ability to suppress plant diseases. wisc.edunih.gov In this context, this compound was initially referred to as "antibiotic B". wisc.edu

Initial characterization studies focused on its antimicrobial spectrum. Researchers found that this compound was highly effective against plant-pathogenic oomycetes, such as Phytophthora medicaginis, and showed moderate inhibitory activity against certain fungi. apexbt.comwisc.edunih.gov Its activity against bacteria was noted to be limited to only a few species tested. wisc.edunih.gov These early studies established this compound as a bioactive molecule with a distinct target range, primarily affecting eukaryotic microorganisms. Investigations into its production by B. cereus UW85 revealed that its accumulation was linked to the bacterium's life cycle, peaking during sporulation, and could be influenced by nutrients in the growth medium, such as ferric iron and phosphate (B84403). apexbt.comwisc.edu

Current Research Landscape and Emerging Trends in this compound Studies

Modern research on this compound has shifted from basic discovery to a more detailed, mechanistic understanding of its function and biosynthesis. A primary focus has been the elucidation of its mode of action as an antifungal agent. Studies have demonstrated that this compound is transported into fungal cells, like Candida albicans, via glucose transport systems. researchgate.netnih.govscispace.com Once inside the cell, it is phosphorylated to form kanosamine-6-phosphate. researchgate.netnih.gov This metabolic product is the true inhibitor, targeting glucosamine-6-phosphate synthase, a critical enzyme in the chitin (B13524) biosynthesis pathway. nih.govscispace.com The inhibition is competitive with respect to the substrate D-fructose-6-phosphate. nih.govapexbt.com This targeted inhibition leads to significant morphological damage in fungal cells, including disrupted cell septum formation and cell agglutination. nih.govscispace.com

Another significant area of current research is the elucidation of its biosynthetic pathways. In Bacillus cereus UW85, a gene cluster designated kabABC has been identified as responsible for this compound production from glucose 6-phosphate. nih.gov This pathway is analogous to the ntdABC genes found in Bacillus subtilis. nih.gov Functional and kinetic characterization of the enzymes encoded by these genes (KabA, KabB, and KabC) is an active area of investigation. nih.gov Furthermore, research has shown that this compound biosynthesis is a key source of the nitrogen atom for the aminoshikimate pathway, which produces precursors for important antibiotic classes like ansamycins and mitomycins. nih.govnih.gov In cell-free extracts of Amycolatopsis mediterranei, UDP-glucose can be converted to this compound, which is then further metabolized into precursors for these complex antibiotics. nih.gov

Emerging trends also include exploring the role of this compound derivatives in other biological contexts. For example, a unique sugar known as N-acyl this compound has been identified as a component of lipooligosaccharides (LOS) in the cell walls of certain mycobacteria, such as Mycobacterium kansasii. plos.orgbham.ac.uk These complex glycolipids are involved in the interaction of the bacteria with their environment and host, suggesting a role for this compound in mycobacterial biology and potentially pathogenesis. plos.orgasm.org

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal nih.gov
Molecular Formula C₆H₁₃NO₅ nih.gov
Molecular Weight 179.17 g/mol nih.gov
Canonical SMILES C(C@HO)O nih.gov
InChIKey FOEXHEVNPRRHDY-SLPGGIOYSA-N nih.gov
CAS Number 576-44-3 nih.gov

Table 2: Producing Organisms and Biological Activity

Producing OrganismBiological Activity/RoleKey Findings
Bacillus cereus UW85 Antifungal, Anti-oomyceteSuppresses plant diseases by inhibiting pathogenic oomycetes and fungi. wisc.edunih.gov Production is enhanced by ferric iron and alfalfa exudate, and suppressed by phosphate. apexbt.comwisc.edu
Streptomyces sp. AntibioticProduces 3-Amino-3-deoxyglucose (this compound). apexbt.com
Bacillus aminoglucosidicus AntibioticOne of the first organisms identified to produce this compound as a natural antibiotic. scispace.com
Amycolatopsis mediterranei Biosynthetic PrecursorProduces this compound from UDP-glucose as a precursor for the aminoshikimate pathway, leading to ansamycin (B12435341) antibiotics. nih.govnih.gov
Mycobacterium kansasii Cell Wall ComponentContains N-acyl this compound as part of its lipooligosaccharide (LOS) structure. plos.orgbham.ac.uk

Table 3: Mechanism of Action Details

Target EnzymeOrganism StudiedType of InhibitionInhibitorKᵢ Value
Glucosamine-6-phosphate synthase Candida albicansCompetitive (vs. D-fructose-6-phosphate)Kanosamine-6-phosphate5.9 mM
Glucosamine-6-phosphate synthase Candida albicansNon-competitive (vs. L-glutamine)Kanosamine-6-phosphate-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO4 B1231036 Kansosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal

InChI

InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1

InChI Key

VYVWNADPXPVZPS-XAMCCFCMSA-N

SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Isomeric SMILES

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O

Canonical SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Kansosamine

Elucidation of Kansosamine Biosynthetic Pathways

The discovery and characterization of the biosynthetic pathways leading to this compound have revealed that bacteria utilize distinct routes starting from different precursors. nih.govresearchgate.net Research has focused on identifying the genes, enzymes, and intermediate molecules involved in these processes. frontiersin.orgpsu.edu

The genetic basis for this compound production has been identified in several bacterial species. In Bacillus cereus UW85, a set of genes designated kabABC has been identified within the zwittermicin A gene cluster. nih.govresearchgate.net These genes are homologous to the ntdABC gene cluster found in Bacillus subtilis, which is also responsible for a this compound biosynthetic pathway. nih.govresearchgate.net Both the kabABC and ntdABC operons encode enzymes for a three-step pathway that synthesizes this compound from glucose 6-phosphate. nih.gov

A different pathway has been described in organisms like Amycolatopsis mediterranei. researchgate.net In this bacterium, the genes for this compound biosynthesis are part of the rif cluster, which is involved in the production of the antibiotic rifamycin. nih.gov The enzymes encoded by this cluster catalyze a pathway that begins with UDP-glucose. researchgate.netnih.gov The recruitment of this compound formation genes from other genomes is a noted evolutionary strategy for providing a nitrogenous precursor for other biosynthetic pathways, such as the aminoshikimate pathway. researchgate.net

Table 1: Key Gene Clusters in this compound Biosynthesis

Gene Cluster Organism Precursor Encoded Enzymes Reference
kabABC Bacillus cereus UW85 Glucose 6-phosphate KabC (dehydrogenase), KabA (aminotransferase), KabB (phosphatase) nih.govresearchgate.net
ntdABC Bacillus subtilis Glucose 6-phosphate NtdC (dehydrogenase), NtdA (aminotransferase), NtdB (phosphatase) nih.govresearchgate.netnih.gov
rif cluster (partial) Amycolatopsis mediterranei UDP-glucose RifL (dehydrogenase), RifK (transaminase) nih.gov

The enzymatic reactions in the Bacillus pathway have been studied in detail, particularly for the enzymes encoded by the kabABC cluster. nih.gov The pathway is tuned to prevent the accumulation of an unstable intermediate. nih.gov

The three key enzymatic steps are:

Oxidation: The first step is the oxidation of glucose 6-phosphate at the C-3 position, catalyzed by KabC in B. cereus or NtdC in B. subtilis. nih.gov This reaction produces an unstable 3-keto intermediate. nih.gov Kinetic studies have shown this initial step to be very slow compared to the subsequent reactions. nih.gov A notable difference is that KabC is NADP-dependent, whereas its homolog NtdC is NAD-dependent. nih.gov

Amination: The second step is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transamination. researchgate.net The enzyme KabA in B. cereus and NtdA in B. subtilis catalyze the transfer of an amino group from L-glutamate to the 3-keto intermediate, forming kanosamine 6-phosphate (K6P). researchgate.netnih.gov Kinetic analysis of KabA revealed it to be an extremely efficient aminotransferase. nih.govnih.gov Structural studies of KabA have provided snapshots of the catalytic process, showing the enzyme in both its PLP-bound and PMP-bound forms, as well as in a complex with a covalent PLP-K6P adduct. nih.gov

Dephosphorylation: The final step is the hydrolysis of the phosphate group from K6P by a phosphatase, KabB, to yield the final product, this compound. nih.gov

The kinetic tuning, where the initial oxidation is the rate-limiting step, ensures that the unstable 3-keto intermediate does not accumulate to significant levels. nih.gov

Two primary precursors have been identified for this compound biosynthesis across different bacterial species: glucose 6-phosphate and UDP-glucose. nih.govresearchgate.net

Pathway from Glucose 6-Phosphate: In Bacillus species like B. cereus and B. subtilis, the pathway starts with glucose 6-phosphate, a central molecule in carbon metabolism. nih.gov The key intermediates in this pathway are:

3-keto-glucose 6-phosphate: This unusual and unstable 3-keto intermediate is formed by the oxidation of glucose 6-phosphate. nih.gov

Kanosamine 6-phosphate (K6P): This phosphorylated aminosugar is produced through the transamination of the 3-keto intermediate and is a crucial intermediate before the final dephosphorylation step. nih.govresearchgate.netnih.gov

Pathway from UDP-glucose: In bacteria such as Amycolatopsis mediterranei, the biosynthesis begins with UDP-glucose. researchgate.netnih.gov This pathway was first proposed in Bacillus pumilus and later characterized in A. mediterranei. researchgate.net The intermediates in this pathway include:

UDP-3-oxo-D-glucose: Formed by the oxidation of UDP-glucose. researchgate.netnih.gov

UDP-kanosamine: The product of the transamination of UDP-3-oxo-D-glucose. researchgate.netnih.gov

Kanosamine: The final product is formed after the hydrolysis of UDP-kanosamine. researchgate.net

The existence of these distinct pathways highlights the metabolic versatility of microorganisms in producing this aminosugar.

This compound's Integration into Broader Metabolic Networks

The biosynthesis of this compound in Bacillus subtilis demonstrates significant cross-talk with central carbon metabolism, particularly the pentose (B10789219) phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Pentose Phosphate Pathway (PPP): Both the this compound pathway and the PPP branch from the same precursor, glucose 6-phosphate (G6P). nih.gov Studies have shown that activating the de novo this compound biosynthetic pathway can suppress the growth defects of a B. subtilis mutant that lacks glucose-6-phosphate dehydrogenase, the first enzyme of the PPP. nih.gov This suggests a functional link and potential for the this compound pathway to compensate for certain metabolic deficiencies related to the PPP. nih.gov

Tricarboxylic Acid (TCA) Cycle: The activation of this compound biosynthesis has a significant impact on the TCA cycle. nih.gov A metabolome analysis revealed that inducing the pathway leads to an accumulation of TCA cycle intermediates. nih.gov This, in turn, results in an increased intracellular pool of NADPH, which can support the growth of PPP-deficient mutants. nih.gov The increase in NADPH is thought to occur independently of the PPP, possibly through two mechanisms: either by stimulating the activity of NADPH-generating enzymes in the TCA cycle like isocitrate dehydrogenase, or through the direct production of the TCA cycle intermediate 2-oxoglutarate during the PLP-dependent amination step catalyzed by NtdA. nih.gov This highlights a role for this compound biosynthesis in modulating carbon and energy metabolism. nih.gov

The production of this compound is tightly regulated to align with the physiological needs of the organism. In B. subtilis, the biosynthesis of neotrehalosadiamine (NTD)/kanosamine is subject to complex regulation by glucose availability. nih.gov Glucose can have both positive and negative effects. nih.gov On one hand, glucose uptake via the phosphotransferase system (PTS) increases the availability of the precursor G6P, thus promoting biosynthesis. nih.gov On the other hand, production is also controlled by CcpA-dependent carbon catabolite regulation. nih.gov

Furthermore, NTD/kanosamine itself functions as an autoinducer, suggesting a quorum-sensing-like mechanism where bacteria can sense their population density and coordinate collective behaviors through the production of this molecule. nih.gov This autoinduction allows the organism to modulate its own carbon and energy metabolism. nih.gov In Amycolatopsis mediterranei, the regulation is tied to the larger rif gene cluster, which is under the control of a global regulator known as RifZ, with potential indirect influence from the nitrogen-responsive regulator GlnR. nih.gov

Chemo-Enzymatic Approaches to this compound Production

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective processes for producing complex molecules like this compound. nih.gov This approach utilizes enzymes to perform specific, often challenging, transformations that are difficult to achieve with conventional chemical methods, such as stereoselective reactions. nih.gov The integration of biocatalysis can lead to milder reaction conditions, reduced environmental impact, and higher yields compared to purely chemical or biological routes. vito.be

While dedicated research on the complete chemo-enzymatic synthesis of this compound is not extensively documented, the well-characterized biosynthetic pathways provide a clear blueprint for designing such hybrid strategies. The core of a potential chemo-enzymatic approach would involve the chemical synthesis of a suitable precursor, followed by a key enzymatic transformation to introduce the amino group with the correct stereochemistry.

Hypothetical Chemo-Enzymatic Strategy:

A plausible chemo-enzymatic route could begin with the chemical synthesis of a glucose derivative, which is then converted into a key intermediate, 3-keto-glucose-6-phosphate. This intermediate can then serve as a substrate for a specific aminotransferase enzyme, leveraging the high efficiency and stereoselectivity of the biocatalyst.

One of the initial steps in the natural biosynthesis of this compound in Bacillus cereus involves the oxidation of glucose 6-phosphate to 3-keto-glucose-6-phosphate, a reaction catalyzed by the enzyme KabC. nih.gov However, kinetic studies have shown this initial oxidation step to be relatively slow compared to the subsequent amination and phosphatase reactions. nih.gov A chemo-enzymatic approach could circumvent this bottleneck by employing a more efficient chemical oxidation method to produce the 3-keto intermediate.

Following the chemical synthesis of the 3-keto-glucose-6-phosphate, the crucial amination step would be carried out enzymatically. The enzyme KabA from Bacillus cereus or its homolog NtdA from Bacillus subtilis are ideal candidates for this transformation. nih.govresearchgate.net These pyridoxal phosphate (PLP)-dependent aminotransferases are known to be highly efficient in catalyzing the transamination of 3-keto-α-d-glucose 6-phosphate to form α-d-kanosamine 6-phosphate, using L-glutamate as the amino donor. researchgate.net

The final step would involve the dephosphorylation of kanosamine-6-phosphate to yield the final product, this compound. This can be achieved using a phosphatase enzyme, such as KabB from Bacillus cereus. nih.gov

The table below outlines the steps in this proposed chemo-enzymatic approach.

StepReaction TypeReactant(s)ProductCatalystRationale
1Chemical OxidationGlucose 6-phosphate3-keto-glucose-6-phosphateChemical Oxidizing AgentTo bypass the slow enzymatic oxidation step (KabC).
2Enzymatic Transamination3-keto-glucose-6-phosphate, L-glutamateKanosamine 6-phosphateAminotransferase (e.g., KabA, NtdA)For highly stereoselective and efficient introduction of the amino group.
3Enzymatic DephosphorylationKanosamine 6-phosphateThis compoundPhosphatase (e.g., KabB)To remove the phosphate group and yield the final product.

This chemo-enzymatic strategy highlights how the targeted use of enzymes can overcome limitations in natural biosynthetic pathways and offer a more controlled and potentially higher-yielding route for the production of valuable compounds like this compound. The modular nature of this approach also allows for the optimization of each step independently, combining the robustness of chemical synthesis with the precision of biocatalysis. researchgate.net

Chemical Synthesis and Derivatization of Kansosamine

Total Synthetic Strategies for Kansosamine

The total synthesis of this compound and other 3-amino-3-deoxyhexoses relies on the stereocontrolled introduction of an amino group at the C-3 position of a glucose scaffold. Several general methods have been established for this purpose, including the reduction of 3-hexosulose oximes, the opening of epoxide rings with nitrogen nucleophiles, and the nucleophilic substitution of sulfonate esters. researchgate.net

Stereoselective Synthesis of this compound and its Analogues

The stereoselective synthesis of this compound, which has the D-gluco configuration, requires precise control over the stereochemistry at the C-3 position. Common strategies to achieve this include:

Nucleophilic substitution of a leaving group at C-3: A prominent method involves the displacement of a good leaving group, such as a triflate or tosylate, at the C-3 position of a suitably protected allose precursor with a nitrogen nucleophile like sodium azide. The allose configuration is chosen because an SN2 reaction at C-3 will invert the stereocenter to the desired gluco configuration. The resulting 3-azido-3-deoxyglucose derivative can then be reduced to afford this compound. researchgate.net

Reduction of a C-3 oxime: Starting from a 3-keto derivative of glucose, an oxime can be formed at the C-3 position. Stereoselective reduction of this oxime can yield the desired 3-amino-3-deoxy-D-glucose. The stereochemical outcome of the reduction is dependent on the reducing agent and the steric environment around the oxime. researchgate.net

Ring-opening of epoxides: An alternative approach starts with a glucose derivative that is converted into a 2,3-epoxide. Regioselective opening of this epoxide at the C-3 position with a nitrogen nucleophile, such as ammonia or an azide, can introduce the amino functionality. The stereoselectivity of this reaction is governed by the trans-diaxial opening rule in cyclic systems. researchgate.net

A variety of this compound analogues have been synthesized to probe biological systems. These analogues often feature modifications at various positions of the sugar ring, while retaining the core 3-amino-3-deoxy-D-glucose structure.

Starting Material ConfigurationKey IntermediateReaction TypeProduct Configuration
D-Allose derivative with C-3 leaving group3-azido-3-deoxy-D-glucoseSN2 substitutionD-Gluco (this compound)
D-Glucose 3-keto derivative3-oximino-D-glucoseStereoselective reductionD-Gluco (this compound)
D-Glucose 2,3-epoxide3-azido-3-deoxy-D-altroseEpoxide ring-openingD-Altro

Development of Novel Synthetic Methodologies for Aminosugars

The synthesis of aminosugars like this compound has spurred the development of new synthetic methods. A significant challenge in aminosugar synthesis is the potential for the basic amino group to interfere with Lewis acid-promoted glycosylation reactions. nih.govnih.gov To circumvent this, the amino group is often introduced in a protected form, such as an azide or a phthalimide, which is later converted to the free amine. nih.gov

Recent advances in the synthesis of 3-aminosugars include the use of metal-catalyzed reactions and enzymatic approaches to achieve high regio- and stereoselectivity. researchgate.net The development of one-pot multi-step reactions has also streamlined the synthesis of complex aminosugars from simple starting materials. nih.gov

Semisynthetic Modification and Analog Design of this compound

Semisynthetic modifications of this compound are crucial for developing chemical probes and for conducting structure-activity relationship studies. These modifications typically involve the functionalization of the amino group or the hydroxyl groups.

Functionalization of this compound Scaffold for Probe Development

The development of chemical probes from the this compound scaffold allows for the investigation of its biological targets and mechanisms of action. The amino group at the C-3 position is a common site for functionalization. It can be acylated or alkylated to introduce reporter groups such as fluorophores or biotin. For example, the amino group can be reacted with an activated ester of a fluorescent dye to create a fluorescently labeled this compound derivative. Similarly, attachment of a biotin moiety can facilitate affinity-based purification of binding partners. The hydroxyl groups can also be selectively functionalized to introduce probes, though this often requires more complex protecting group strategies.

Structure-Activity Relationship (SAR) Studies through Chemical Modification (focus on molecular binding, not clinical outcomes)

Structure-activity relationship (SAR) studies on this compound derivatives aim to understand how modifications to its structure affect its binding to biological targets. By systematically altering different parts of the molecule and assessing the impact on binding affinity, key interactions can be identified.

For this compound, SAR studies would typically involve the synthesis of a library of analogues with variations at the following positions:

The C-3 Amino Group: Acylation with different acyl groups (e.g., acetyl, benzoyl) or alkylation can probe the steric and electronic requirements of the binding pocket.

The Hydroxyl Groups: Selective protection or modification of the hydroxyl groups at C-2, C-4, and C-6 can reveal their importance in hydrogen bonding interactions with a target.

The Anomeric Center: Variation of the substituent at the anomeric carbon (C-1) can influence both the conformation of the sugar ring and its interactions with a binding partner.

Modification SiteType of ModificationPotential Impact on Molecular Binding
C-3 Amino GroupAcylation, AlkylationAlters hydrogen bonding capacity and steric interactions.
C-2, C-4, C-6 HydroxylsEsterification, EtherificationModifies hydrogen bond donor/acceptor properties.
C-1 Anomeric CenterGlycosylation, Thio-glycosylationChanges overall shape and potential for new interactions.

Chemical Stability and Reactivity Profiles of this compound Derivatives

The chemical stability and reactivity of this compound derivatives are influenced by the presence of the amino group and the multiple hydroxyl groups. The amino group imparts a basic character to the molecule, and its reactivity is typical of a primary amine, readily undergoing acylation, alkylation, and Schiff base formation with carbonyl compounds.

The hydroxyl groups can be protected with a variety of protecting groups commonly used in carbohydrate chemistry, such as benzyl ethers, silyl ethers, and acetals. The relative reactivity of the hydroxyl groups (primary at C-6 vs. secondary at C-2 and C-4) allows for some degree of regioselective modification.

Under acidic conditions, the glycosidic bond of this compound glycosides can be susceptible to hydrolysis. The stability of N-acylated derivatives is generally higher than that of the free amine under certain conditions. The presence of the amino group can also influence the conformational equilibrium of the pyranose ring.

Molecular Mechanisms of Action of Kansosamine

Identification and Characterization of Kansosamine's Molecular Targets

The molecular interactions of this compound are primarily understood through its role as a precursor in biosynthetic pathways and its incorporation into larger, biologically active molecules. Its targets range from enzymes involved in cell wall synthesis to potential interactions with cellular receptors and nucleic acids.

This compound is integrated into the hexosamine biosynthesis pathway (HBP), a crucial metabolic route for the production of amino sugar-containing macromolecules. nih.govebi.ac.uk A key enzyme in this pathway is Glucosamine-6-phosphate synthase (GlcN-6-P synthase), which catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine into glucosamine-6-phosphate (GlcN-6-P). nih.govproteopedia.org This reaction is the first and rate-limiting step for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for components of bacterial and fungal cell walls like peptidoglycan, lipopolysaccharides, and chitin (B13524). nih.govebi.ac.ukproteopedia.org

Given its essential role, particularly in microorganisms, GlcN-6-P synthase is a recognized target for antimicrobial agents. nih.govproteopedia.orgnih.gov The inhibition of this enzyme can be lethal to bacteria and fungi, making it a focus for drug development. nih.gov

The relevance of this pathway to this compound's mechanism of action is highlighted by the activity of the RifN protein. Research has demonstrated that the RifN protein functions as a kinase, specifically converting this compound into this compound-6-phosphate. medkoo.comsmolecule.com This phosphorylation step effectively channels this compound into the HBP, where it can serve as a substrate for subsequent enzymatic reactions involved in the formation of complex molecules.

Table 1: Key Enzymes in the this compound-Related Metabolic Pathway

Enzyme/Protein Function Significance
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine. nih.govproteopedia.org A key rate-limiting enzyme in the hexosamine biosynthesis pathway; a target for antimicrobial agents. nih.govnih.govresearchgate.net
RifN Protein Specifically phosphorylates this compound to form this compound-6-phosphate. medkoo.comsmolecule.com Acts as a kinase, integrating this compound into the hexosamine pathway. medkoo.com

| Glycosyltransferases | Transfer sugar moieties (like fucose and N-acyl this compound) to build complex glycolipids. nih.gov | Essential for the biosynthesis of lipooligosaccharides (LOS) that incorporate this compound. nih.gov |

The interaction of small molecules with proteins is fundamental to nearly all biological processes. These interactions are governed by the principles of ligand-protein kinetics, where the affinity and rate of binding determine the biological response. nih.govnih.gov Patent literature suggests that this compound, as a saccharide unit, may be involved in binding to cell-surface or membrane receptors. google.comgoogleapis.com One document mentions saccharide-folate conjugates binding to the folate receptor (FR), a high-affinity membrane protein with a dissociation constant (K D) in the nanomolar range (K D < 10⁻⁹ M), although specific kinetic data for this compound itself is not provided. google.com

The strength of a ligand-protein interaction is quantified by the dissociation constant (K D ), which represents the concentration of ligand at which half of the receptor binding sites are occupied. A lower K D value indicates a higher binding affinity. nih.gov The dynamics of this binding, including the association (k_on) and dissociation (k_off) rates, can significantly influence the duration and intensity of cellular signaling. nih.gov While this compound is listed among amino sugars that can be part of receptor-binding molecules, detailed studies characterizing its specific binding kinetics to a particular protein receptor are not extensively available in the public domain. google.comgoogle.com

Table 2: Key Parameters in Ligand-Protein Interaction Kinetics

Parameter Definition Significance
Association Rate (k_on) The rate at which a ligand binds to its receptor. A faster 'on' rate leads to quicker signal initiation.
Dissociation Rate (k_off) The rate at which a ligand unbinds from its receptor. A slower 'off' rate results in a more sustained signal.
Dissociation Constant (K_D) The ratio of k_off to k_on (K_D = k_off / k_on). Measures the affinity of the ligand for the receptor; a lower K_D indicates stronger binding. nih.gov

| IC₅₀ | The concentration of an inhibitor that reduces the binding or activity of a target by 50%. | A common measure of a compound's potency in inhibiting a specific biological function. researchgate.net |

Small molecules can interact with nucleic acids (DNA and RNA) and modulate their function, thereby affecting gene expression and other cellular processes. These interactions can occur through various modes, such as intercalation between base pairs, binding within the grooves of the DNA helix, or covalent bonding. gatech.edu Patent documents list this compound among sugar molecules that can be incorporated into larger chemical structures designed to interact with nucleic acids. googleapis.comgoogleapis.com

One potential mechanism for gene modulation is strand invasion, where a molecule like a peptide nucleic acid (PNA) binds to one strand of a DNA duplex, disrupting the native structure. nih.gov This can physically block the binding of transcription factors to promoter regions, thereby down-regulating gene activity. nih.gov The specific interactions are often stabilized by forces such as hydrogen bonding and dipole-induced dipole forces between the molecule and the nucleic acid bases. gatech.edugoogleapis.com While the potential for this compound to be part of such constructs is noted, specific studies detailing its direct interaction with or modulation of nucleic acids are not presently available. googleapis.comgoogleapis.com

Elucidation of Cellular Signaling Pathways Modulated by this compound

Cellular signaling pathways are complex networks that transmit information from external or internal stimuli to elicit a specific cellular response. solubilityofthings.comunimib.it These pathways often involve a cascade of molecular events, with protein phosphorylation being a central regulatory mechanism. assaygenie.comnih.gov

Phosphorylation, the addition of a phosphate (B84403) group to a molecule, is a key post-translational modification that regulates protein function, enzyme activity, and signal transduction. assaygenie.comnih.gov This reversible process is controlled by enzymes called kinases (which add phosphate groups) and phosphatases (which remove them). nih.govmdpi.com

A direct biochemical process involving this compound is its phosphorylation by the RifN protein to yield this compound-6-phosphate. medkoo.com This enzymatic step is crucial as it prepares this compound for entry into metabolic pathways, such as the biosynthesis of larger glycoconjugates. medkoo.comuc.pt The phosphorylation of sugars by kinases is a common mechanism in prokaryotes and eukaryotes to activate them for subsequent biological reactions. mdpi.comuc.pt

The activation of signaling pathways like the PI3K/AKT and MAPK pathways often depends on a cascade of phosphorylation events. solubilityofthings.comresearchgate.net These pathways control fundamental cellular processes including cell growth, proliferation, and metabolism. unimib.itresearchgate.netnih.gov By being a substrate for a kinase, this compound is placed at the intersection of metabolism and cellular signaling.

Table 3: Key Concepts in Phosphorylation and Cell Signaling

Concept Description Role in Cellular Processes
Phosphorylation The enzymatic addition of a phosphate group (PO₄) to a molecule, often a protein or sugar. assaygenie.comnih.gov A primary mechanism for activating/deactivating enzymes and regulating signal transduction pathways. assaygenie.comnih.gov
Kinase An enzyme that catalyzes the transfer of a phosphate group from a high-energy donor (like ATP) to a substrate. mdpi.com Central regulators of cell signaling; their dysfunction is implicated in many diseases. nih.gov
Signaling Cascade A series of sequential activation steps in a signaling pathway, often involving multiple kinases. solubilityofthings.com Amplifies the initial signal and allows for precise control over the cellular response.

| PI3K/AKT Pathway | A major intracellular signaling pathway that promotes cell survival and growth. solubilityofthings.comresearchgate.net | Integrates signals from growth factors and nutrients to regulate cellular processes. researchgate.net |

This compound is a key structural component of complex lipids found in the cell envelope of certain mycobacteria, most notably Mycobacterium kansasii. nih.govnih.gov Specifically, N-acyl this compound is a unique sugar found in the more polar, highly antigenic lipooligosaccharides (LOS) and in phenolic glycolipids (PGLs). nih.govnih.govresearchgate.net These molecules are major constituents of the mycobacterial outer membrane and play a significant role in the interaction between the bacterium and its host. rsc.orgnih.gov

The biosynthesis of these complex glycolipids is a multi-step process involving numerous enzymes, including glycosyltransferases that add the specific sugar residues like N-acyl this compound. nih.gov The presence and structure of these surface lipids are directly linked to the colony morphology of the bacteria. asm.org For instance, "smooth" colony variants of M. kansasii produce a full complement of these complex lipids, while "rough" variants are deficient in their biosynthesis. asm.org

Genetic studies have confirmed this link. For example, the knockout of the gene MKAN27435, which encodes a putative glycosyltransferase, resulted in an M. kansasii mutant that was unable to synthesize the higher subclasses of LOS containing N-acyl this compound. nih.gov This demonstrates that the proper synthesis and incorporation of this compound-containing molecules are essential for the structural integrity of the mycobacterial cell wall. Consequently, any modulation of this biosynthetic pathway would directly impact the cell's surface architecture and morphology. nih.govasm.org

Biophysical Characterization of this compound-Target Interactions

The elucidation of the molecular interactions between a bioactive compound and its biological target is fundamental to understanding its mechanism of action. For this compound, biophysical techniques are crucial in characterizing the binding events that lead to its antifungal effects. The primary mechanism involves its cellular uptake, subsequent phosphorylation, and inhibition of a key enzyme in the cell wall biosynthesis pathway. researchgate.netnih.gov Biophysical methods provide a window into the energetics, kinetics, and structural details of these interactions.

Advanced Spectroscopic Techniques for Interaction Analysis (e.g., NMR, Fluorescence)

Spectroscopic methods are powerful tools for probing molecular interactions without the need for crystallization. They can provide information on binding affinity, conformational changes, and the specific atoms involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal technique in the structural analysis of complex carbohydrates and natural products that contain this compound. While direct NMR studies of the this compound-enzyme complex are not widely reported, NMR has been essential for the structural determination of larger molecules in which this compound is a component, such as the glycopeptidolipid (GPL) antigens of Mycobacterium species. rlmc.edu.pkuc.pt

In these studies, 1H and 13C NMR are used to determine the stereochemistry and linkage of the this compound moiety within the larger oligosaccharide. rlmc.edu.pksci-hub.se Anomeric proton and carbon signals, chemical shifts, and spin-spin coupling constants provide definitive structural information. For instance, specific chemical shifts and coupling constants can confirm the α-anomeric configuration and the points of attachment to other sugar residues. sci-hub.senih.gov Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the connectivity of atoms within the molecule, confirming the identity and structure of the this compound unit. nih.govgoogle.comgoogle.com

Theoretically, NMR could also be used to study the interaction between kanosamine-6-phosphate and its target, glucosamine-6-phosphate synthase. Techniques like saturation transfer difference (STD) NMR or chemical shift perturbation (CSP) mapping could identify the binding epitope and characterize the conformational changes in the enzyme upon ligand binding.

Table 1: Representative NMR Data for this compound-Containing Structures
TechniqueApplication in this compound ResearchType of Information ObtainedReference
1H-NMRStructural elucidation of glycopeptidolipids (GPLs) containing this compound.Anomeric configuration, proton environments, and coupling constants. rlmc.edu.pk
13C-NMRCharacterization of this compound derivatives and GPLs.Carbon skeleton, anomeric carbon shifts (e.g., δ 96.64, 93.49), and glycosylation sites. sci-hub.se
2D-NMR (e.g., COSY, HSQC)Analysis of complex metabolite fractions and oligosaccharides.Definitive assignment of proton and carbon signals, and establishment of covalent structure. nih.govgoogle.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for monitoring binding events and conformational changes in proteins. While specific studies using fluorescence to directly analyze the this compound-target interaction are not prominent in the reviewed literature, the principles of the technique are highly applicable. The target enzyme of kanosamine-6-phosphate, glucosamine-6-phosphate synthase, likely contains tryptophan residues that act as intrinsic fluorescent probes. bham.ac.uk

Binding of the inhibitor, kanosamine-6-phosphate, to the enzyme's active site would likely alter the local environment of these tryptophan residues, leading to a change in fluorescence intensity or a shift in the emission maximum. bham.ac.uk This change can be monitored to determine binding affinity (dissociation constant, Kd) and binding kinetics. Such an approach, often referred to as an Internal Tryptophan Fluorescence (ITF) assay, is a standard biophysical tool for characterizing protein-ligand interactions. bham.ac.uk Furthermore, fluorescently labeled derivatives of this compound could be synthesized to act as probes in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to study binding to the target enzyme or transport proteins. justia.comgoogle.com

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Complex Elucidation

To gain a precise, atomic-level understanding of how this compound interacts with its biological targets, structural biology techniques are indispensable. These methods aim to determine the three-dimensional structure of the molecular complex.

X-ray Crystallography

X-ray crystallography is the gold standard for obtaining high-resolution structural information of molecules, provided they can be crystallized. wikipedia.orgyoutube.com The method involves directing a beam of X-rays onto a crystal of the target molecule, which diffracts the X-rays into a specific pattern of spots. youtube.com By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise position of each atom. wikipedia.org

In the context of this compound, obtaining a crystal structure of its active form, kanosamine-6-phosphate, in complex with its enzyme target, glucosamine-6-phosphate synthase, would be of immense value. nih.gov Such a structure would reveal the specific amino acid residues in the active site that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the inhibitor. nih.govresearchgate.net This information is critical for understanding the basis of its inhibitory activity and for the rational design of more potent and selective antifungal agents. While X-ray crystallography has been used to determine the structures of countless enzymes and enzyme-inhibitor complexes, a published structure of the this compound-6-phosphate/glucosamine-6-phosphate synthase complex is not currently available in the public databases. nih.govmdpi.com

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. uc.ptbham.ac.uk The method involves flash-freezing a solution of the sample in vitreous ice and imaging the individual molecules with an electron microscope. dntb.gov.ua Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the molecule.

Cryo-EM could be particularly valuable in studying the transport of this compound into the cell. This compound is recognized and transported by glucose transport systems. researchgate.netnih.gov These transporters are membrane proteins, which are notoriously challenging to study using X-ray crystallography. Cryo-EM could potentially be used to determine the structure of a glucose transporter with this compound bound, providing insight into the recognition mechanism. Additionally, Cryo-EM has been used to study the complex architecture of the mycobacterial cell wall, a system where this compound-containing glycolipids are relevant. bham.ac.ukdntb.gov.ua

Table 2: Biophysical Techniques for this compound-Target Interaction Analysis
TechniquePotential Application to this compoundKey Information ProvidedStatus
NMR SpectroscopyStructural elucidation; study of enzyme-inhibitor binding.Covalent structure, conformation, binding site identification.Used for structural analysis of this compound-containing GPLs. rlmc.edu.pk
Fluorescence SpectroscopyMeasuring binding affinity and kinetics to target enzyme.Dissociation constant (Kd), association/dissociation rates.Applicable in principle; specific studies on this compound are not widely reported. bham.ac.uk
X-ray CrystallographyAtomic-level structure of kanosamine-6-phosphate bound to its target enzyme.Precise 3D coordinates of inhibitor and active site residues, interaction details.No public structure of the complex is currently available. nih.gov
Cryo-Electron MicroscopyStructure of transport proteins with bound this compound; larger enzyme complexes.3D structure of large, complex, or non-crystalline macromolecules.Used for studying the overall mycobacterial cell wall. bham.ac.ukdntb.gov.ua

Preclinical Research Models for Investigating Kansosamine S Biological Activities

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the specific cellular and molecular pathways affected by Kansosamine. These systems allow for controlled experiments to determine target engagement and downstream effects.

While specific cell line-based assays detailing this compound's direct target engagement are not extensively documented in the provided results, the methodologies for such investigations are well-established. Assays like the Cellular Thermal Shift Assay (CETSA) are designed to confirm drug-protein binding within cells by measuring the thermal stabilization of the target protein upon ligand binding. nih.gov Other techniques, such as NanoBRET™ and radioligand binding assays, are also employed to quantify target engagement in living cells. pharmaron.com

Pathway analysis in cell lines often involves treating the cells with the compound and then analyzing changes in protein expression, phosphorylation status, or metabolic activity. pharmaron.com For example, in the context of antifungal activity, researchers might use cell-based functional assays to examine effects on cell wall synthesis, membrane integrity, or specific metabolic pathways. microbeonline.comcriver.com

Primary cell cultures and organoid systems offer a more physiologically relevant environment compared to immortalized cell lines, as they better represent the heterogeneity and complex cell-cell interactions of native tissues. crownbio.comnih.govnih.gov These models are increasingly used to study the effects of compounds in a context that more closely mimics a living organism. mattek.comaltex.org

For instance, primary immune cells could be used to investigate any immunomodulatory effects of this compound. Organoids, which are three-dimensional structures grown from stem cells that self-organize to resemble an organ, could provide insights into the compound's effects on specific tissues. crownbio.commdpi.com While the direct application of these models to this compound research is not detailed in the provided search results, they represent a powerful tool for future investigations into its complex biological responses.

In Vivo Non-Human Animal Models for Molecular and Pathway Validation

In vivo models are indispensable for understanding the systemic effects and validating the molecular pathways identified in vitro. advancedsciencenews.comwalshmedicalmedia.com These models allow for the assessment of a compound's activity in a whole, living organism.

Microbial models have been instrumental in characterizing the antibiotic properties of this compound.

Saccharomyces cerevisiae : This yeast species has been used as a model organism to study the antifungal activity of this compound. medchemexpress.comsmolecule.com Studies have shown that this compound inhibits the growth of S. cerevisiae. nih.gov The mechanism of action involves the inhibition of cell wall synthesis. medchemexpress.com

Candida albicans : As a significant human fungal pathogen, C. albicans is a key model for antifungal research. nih.gov this compound has demonstrated inhibitory activity against C. albicans. medchemexpress.comnih.gov The mechanism involves transport into the fungal cell via the glucose transport system, followed by phosphorylation to this compound-6-phosphate. nih.gov This metabolite then competitively inhibits glucosamine-6-phosphate synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. nih.gov This inhibition leads to significant morphological changes, including the inhibition of septum formation and cell agglutination. nih.gov Interestingly, the Cdr1p drug efflux pump in S. cerevisiae mutants did not affect this compound's antifungal activity. nih.gov

Bacillus cereus : The bacterium Bacillus cereus strain UW85 is a natural producer of this compound. wisc.edunih.govnih.gov Studies on this strain have been crucial for understanding the production and spectrum of activity of this compound. It has been shown to be highly inhibitory to plant-pathogenic oomycetes and moderately inhibitory to some fungi, while having limited activity against most bacteria tested. wisc.edu When combined with another antibiotic produced by B. cereus, zwittermicin A, this compound acts additively against the oomycete Phytophthora medicaginis. wisc.edu

Table 1: Microbial Models Used in this compound Research

Microbial Model Key Findings References
Saccharomyces cerevisiae Inhibits growth; mechanism involves inhibition of cell wall synthesis. medchemexpress.comsmolecule.comnih.gov
Candida albicans Inhibits growth; transported via glucose transport system and inhibits glucosamine-6-phosphate synthase after phosphorylation. Causes morphological changes. medchemexpress.comnih.gov
Bacillus cereus Natural producer of this compound. This compound from this source shows high activity against oomycetes and moderate activity against some fungi. wisc.edunih.govnih.govwisc.edu

Rodent models are widely used in preclinical research to gain systemic molecular insights into a compound's effects. frontiersin.orgnih.govnih.gov These models allow researchers to study the compound's impact on various organs and physiological systems. frontiersin.orgmdpi.com While specific studies using rodent models to investigate the systemic molecular insights of this compound are not detailed in the provided search results, such models would be essential for understanding its broader biological effects beyond its direct antimicrobial action. Non-invasive imaging techniques can be employed in these models to monitor molecular processes in real-time. nih.gov

Comparative Studies of this compound Across Diverse Biological Systems

Comparative studies of this compound have revealed a selective spectrum of activity. Research has shown that this compound is highly effective against plant-pathogenic oomycetes and has moderate activity against certain fungi. wisc.edu In contrast, its inhibitory effect on bacteria is limited to only a few species. wisc.edu For example, at a concentration of 400 µg/ml, it did not inhibit the growth of several bacterial species, including strains of Bacillus cereus, pseudomonads, and enterics. wisc.edu However, it did show inhibitory activity against Lactobacillus acidophilus, Staphylococcus aureus, and Erwinia herbicola at this concentration. wisc.edu The bacterium Cytophaga johnsonae was found to be the most sensitive bacterium tested. wisc.edu These comparative analyses are crucial for defining the specific therapeutic potential of this compound.

Advanced Analytical and Bioanalytical Methodologies for Kansosamine Research

Chromatographic Separation Techniques for Kansosamine and its Metabolites.epdf.pub

Chromatographic methods are indispensable for the separation and purification of this compound and its metabolites from complex biological samples. These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Several patents and research articles mention the use of HPLC, often coupled with mass spectrometry (HPLC-MS), for the analysis of compounds including this compound. google.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com For instance, HPLC systems equipped with a C18 reverse-phase column are frequently utilized. google.comnih.gov The mobile phase composition, typically a mixture of an aqueous buffer (like 0.1% acetic acid) and an organic solvent (such as acetonitrile), is optimized to achieve efficient separation. google.comgoogle.comgoogle.com The detection of this compound and its derivatives can be accomplished using various detectors, including UV, evaporative light scattering (ELSD), or mass spectrometry. researchgate.net

A typical HPLC method for the analysis of related compounds involves a gradient elution program, where the proportion of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity. The flow rate and column temperature are also critical parameters that are optimized to enhance resolution and peak shape.

Table 1: Illustrative HPLC Parameters for Aminosugar Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., Agilent Eclipse XDB-C18, 9.4×250 mm, 5 μm) google.comgoogle.comgoogle.com
Mobile Phase A 0.1% Acetic Acid in Water google.comgoogle.comgoogle.com
Mobile Phase B Acetonitrile google.comgoogle.comgoogle.com
Gradient Optimized for separation of target analytes
Flow Rate Typically 0.5 - 2.0 mL/min
Column Temperature Ambient or controlled (e.g., 20°C)
Detection Mass Spectrometry (MS) epdf.pubgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comnih.govresearchgate.netdntb.gov.uagoogleapis.comrlmc.edu.pk, UV researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) for Quantitative Analysis.epdf.pub

While HPLC is widely used, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for the quantitative analysis of this compound, particularly after appropriate derivatization. Derivatization is necessary to increase the volatility and thermal stability of the sugar molecule. A common approach involves the conversion of the polar hydroxyl and amino groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetylated derivatives.

GC-MS analysis of the derived alditol acetates is a suitable method for identifying the parent sugar and locating substituents like methyl ethers. rlmc.edu.pk The separation is achieved on a capillary column, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The fragmentation patterns observed in the mass spectrum are characteristic of the specific derivative and can be used for structural confirmation.

Advanced Spectroscopic Characterization Techniques for this compound.googleapis.com

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies (e.g., 2D NMR, LC-NMR).googleapis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation and conformational analysis of this compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the number and types of protons and carbons in the molecule.

For more complex structural assignments and to establish through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are essential. google.comgoogle.comnih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying long-range proton-carbon correlations, which helps in establishing the connectivity of different sugar residues in oligosaccharides containing this compound. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule. researchgate.net

Liquid Chromatography-NMR (LC-NMR) combines the separation power of HPLC with the structural elucidation capabilities of NMR, allowing for the direct analysis of individual components in a mixture without the need for prior isolation.

Table 2: Common NMR Experiments for this compound Characterization

ExperimentInformation Obtained
1D ¹H NMR Number and chemical environment of protons. researchgate.netrlmc.edu.pkgoogleapis.comgoogle.comgoogle.com
1D ¹³C NMR Number and chemical environment of carbons. nih.govrlmc.edu.pk
2D COSY ¹H-¹H scalar couplings (connectivity). researchgate.net
2D HSQC Direct ¹H-¹³C correlations. nih.gov
2D HMBC Long-range ¹H-¹³C correlations (connectivity across quaternary carbons and heteroatoms). nih.gov
2D NOESY/ROESY Through-space ¹H-¹H correlations (stereochemistry, conformation). researchgate.net

Mass Spectrometry-Based Approaches for Profiling and Elucidation.googleapis.com

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of this compound and its derivatives. When coupled with a separation technique like HPLC or GC, it becomes a powerful tool for profiling and identifying these compounds in complex mixtures. epdf.pubgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comnih.govresearchgate.netdntb.gov.uagoogleapis.comrlmc.edu.pk

Various ionization techniques can be employed, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govresearchgate.net ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules from the liquid phase, making it ideal for LC-MS applications. epdf.pub MALDI is often used for the analysis of larger molecules and can provide information on the composition of oligosaccharides. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. epdf.pubresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information, such as the sequence of sugar units in an oligosaccharide.

Circular Dichroism (CD) and Fluorescence Spectroscopy for Chirality and Binding.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chirality of molecules. Since this compound is a chiral molecule, CD spectroscopy can be used to determine its absolute configuration and to study conformational changes that may occur upon binding to other molecules. googleapis.comgoogle.comgoogleapis.comgoogle.com The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Fluorescence spectroscopy can be employed to study the binding of this compound to proteins or other macromolecules, provided that either this compound itself is fluorescent or its binding partner has a fluorescent probe. Changes in the fluorescence intensity or wavelength upon binding can provide information about the binding affinity and the environment of the binding site. While direct fluorescence studies on this compound itself are not widely reported, fluorescence HPLC methods have been developed for related mycobacterial components. dntb.gov.ua

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique to trace the metabolic journey of atoms through biosynthetic pathways. wikipedia.org By introducing isotopically enriched precursors into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, thereby elucidating the sequence of biochemical reactions. wikipedia.orgbitesizebio.com This approach has been instrumental in understanding the biosynthesis of various natural products, including the aminocyclitol antibiotic, this compound.

Two primary biosynthetic pathways for this compound have been identified in different bacterial species. researchgate.netnih.gov One pathway commences with UDP-glucose, while an alternative route starts from glucose-6-phosphate. nih.govnih.gov Isotopic labeling studies have been crucial in confirming the intermediates and enzymatic steps in these pathways.

A key study utilized electrospray mass spectrometry to track the bioconversion of UDP-glucose into this compound. researchgate.net In this research, cell-free extracts of Amycolatopsis mediterranei were incubated with UDP-6,6-[²H₂]glucose, NAD⁺, and glutamine. researchgate.net The detection of deuterated this compound confirmed its role as a specific intermediate in the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), a precursor to ansamycin (B12435341) antibiotics. researchgate.net This experiment exemplifies the use of stable isotope-labeled precursors to trace the origin of specific atoms within the final molecule.

The general strategy for metabolic tracing of this compound biosynthesis using isotopic labeling involves the following steps:

Selection of Labeled Precursor: Based on the hypothesized biosynthetic pathway, a suitable precursor is chosen and labeled with a stable isotope such as ²H, ¹³C, or ¹⁵N. sigmaaldrich.comsilantes.com For the this compound pathway starting from glucose, uniformly or specifically labeled glucose (e.g., [U-¹³C₆]glucose) can be used. mdpi.com

Incubation: The labeled precursor is introduced into the culture of the this compound-producing microorganism or a cell-free enzymatic system. researchgate.netnih.gov

Extraction and Analysis: After a specific incubation period, the metabolites are extracted. Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then employed to detect the presence and position of the isotopic label in the intermediates and the final this compound product. nih.gov

Pathway Elucidation: The pattern of isotope incorporation provides definitive evidence for the metabolic route and the enzymatic reactions involved. researchgate.net

Below is a table summarizing the known biosynthetic pathways to this compound, which can be investigated using isotopic labeling strategies.

Starting MaterialKey IntermediatesProducing Organism (Example)Isotopic Labeling Application
UDP-glucoseUDP-3-oxo-D-glucose, UDP-kanosamineAmycolatopsis mediterraneiTracing with UDP-6,6-[²H₂]glucose to confirm kanosamine as an intermediate. researchgate.net
Glucose-6-phosphate3-oxo-α-D-glucose 6-phosphate, α-D-kanosamine 6-phosphateBacillus subtilis, Bacillus cereusUse of ¹³C-labeled glucose to trace carbon flow through this pathway. nih.govnih.gov

Development of High-Throughput Screening (HTS) Assays for this compound Research

High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is invaluable for applications such as discovering new producing strains, optimizing fermentation conditions, or identifying enzyme inhibitors. nih.gov While specific HTS assays for this compound are not widely reported, methodologies developed for other small molecules, particularly other aminoglycoside antibiotics, can be adapted for this compound research. frontiersin.orgresearchgate.net These assays can be broadly categorized into cell-based and biochemical assays.

Cell-Based HTS Assays:

Reporter gene assays are a common type of cell-based HTS. In this approach, a reporter gene (e.g., encoding luciferase or a fluorescent protein) is placed under the control of a promoter that is responsive to the production of the compound of interest. For this compound, one could engineer a reporter system in the producing organism where the expression of a reporter protein is linked to the activation of the this compound biosynthetic gene cluster. This would allow for a simple and rapid readout of this compound production levels by measuring light output or fluorescence. frontiersin.orggenscript.com

Biochemical HTS Assays:

Enzyme-based assays can be developed to screen for inhibitors of the enzymes in the this compound biosynthetic pathway. For instance, the activity of the aminotransferase (KabA) or the dehydrogenase (KabC) from the Bacillus cereus pathway could be monitored in a high-throughput format. nih.gov A common method involves coupling the enzymatic reaction to the production of a chromogenic or fluorogenic product, or monitoring the change in concentration of cofactors like NAD(P)H, which can be detected by absorbance or fluorescence. frontiersin.org

Chromatography-based methods, particularly high-performance liquid chromatography (HPLC), can also be adapted for high-throughput screening. nih.govprimescholars.com By using rapid separation columns and autosamplers, a large number of fermentation samples can be analyzed for the presence and quantity of this compound. Derivatization of the amino group of this compound with a fluorogenic reagent like o-phthalaldehyde (B127526) can enhance detection sensitivity. nih.gov

The table below outlines potential HTS methodologies applicable to this compound research.

Assay TypePrincipleApplication in this compound ResearchAdvantages
Cell-Based Assays
Reporter Gene AssayLinking the this compound biosynthetic gene cluster promoter to a reporter gene (e.g., luciferase). genscript.comScreening for enhanced this compound production in mutant libraries or under different growth conditions.High sensitivity, suitable for ultra-high-throughput screening (uHTS). frontiersin.org
Biochemical Assays
Enzyme-Based AssayMonitoring the activity of a key enzyme in the this compound pathway (e.g., dehydrogenase by measuring NADH fluorescence). frontiersin.orgScreening for inhibitors of this compound biosynthesis.Direct measurement of enzyme activity, highly specific.
Chromatography-Based AssayRapid HPLC analysis with post-column derivatization for sensitive detection. nih.govQuantifying this compound production in a large number of fermentation samples.Direct quantification, high accuracy and precision.

Theoretical and Computational Studies of Kansosamine

Quantum Chemical Calculations on Kansosamine's Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing highly accurate and quantitative data on molecular systems. rsdjournal.org These methods solve the Schrödinger equation, albeit with approximations to make it computationally tractable for systems larger than a few atoms. ornl.gov The primary goal is to understand the electronic structure, as the distribution and energy of electrons dictate a molecule's physical and chemical properties. ornl.gov For this compound, these calculations can reveal fundamental details about its stability, the nature of its chemical bonds, and its potential to interact with other molecules.

The reactivity of a molecule can be effectively described using quantum chemical methods. mdpi.com Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. chemrevlett.com

A theoretical study on this compound would involve calculating these electronic descriptors to predict its reactive behavior. For instance, the analysis could pinpoint which atoms in the this compound structure are most likely to participate in the enzymatic reactions that incorporate it into the lipooligosaccharide chain of M. kansasii.

Density Functional Theory (DFT) has become a revolutionary tool in quantum chemistry, valued for its balance of accuracy and computational efficiency. mdpi.comnsps.org.ng The foundational principle of DFT is that the ground-state properties of a molecule are determined by its electron density, a function of only three spatial variables, which is far simpler than the complex, multi-variable wavefunction used in other methods. mdpi.com This makes DFT particularly suitable for studying larger molecules like this compound.

DFT calculations can predict a wide range of molecular properties, including:

Geometric Structures: Optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Thermodynamic Properties: Calculation of energies, enthalpies of formation, and reaction energies. researchgate.netmdpi.com

Electronic Properties: Determination of HOMO-LUMO energies, the HOMO-LUMO gap, dipole moments, and charge distributions. mdpi.com

Spectroscopic Parameters: Prediction of vibrational frequencies (for comparison with IR and Raman spectra) and UV-Vis spectra (using Time-Dependent DFT, or TD-DFT). chemrevlett.commdpi.com

By applying DFT, one could generate a comprehensive profile of this compound's intrinsic properties. These theoretical predictions can complement experimental data, helping to interpret complex spectra or providing a basis for understanding how structural modifications would alter the molecule's stability and reactivity. mdpi.com For example, DFT could quantify the electronic differences between this compound and other amino sugars, potentially explaining its specific role in the mycobacterial cell envelope.

Table 1: Illustrative DFT-Predicted Properties for this compound. This table shows examples of the types of data that could be generated for this compound using DFT calculations. The values are hypothetical.

Quantum Chemical PropertyPredicted Value (Hypothetical)Significance
Energy of HOMO-6.2 eVIndicates electron-donating capability.
Energy of LUMO+1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVRelates to chemical reactivity and stability. mdpi.com
Dipole Moment3.1 DebyeMeasures overall polarity, influencing solubility and intermolecular interactions. mdpi.com
Total Energy-850.4 HartreeRepresents the total electronic energy at 0 K, used for stability comparisons. researchgate.net

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based solely on fundamental physical constants and the principles of quantum mechanics, without relying on experimental data for parameterization. dtic.mil While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. dtic.mil

A primary application of high-level ab initio methods is the simulation of molecular spectra. By calculating the vibrational frequencies and intensities, one can generate a theoretical Infrared (IR) and Raman spectrum. mdpi.com Similarly, by computing the energies of electronic excited states, a theoretical UV-Visible spectrum can be produced. rsc.org These simulated spectra are invaluable for several reasons:

Structure Validation: Comparing a simulated spectrum with an experimental one can help confirm the structure of a newly synthesized or isolated compound like this compound.

Peak Assignment: Theoretical calculations can definitively assign specific spectral peaks to the corresponding molecular motions (e.g., C-H stretch, N-H bend), which can be ambiguous in experimental spectra alone.

Conformational Analysis: Different conformers of a molecule can have distinct spectra. Ab initio calculations can predict the spectra for various possible conformations of this compound, helping to identify which one is present under experimental conditions.

For a complex sugar derivative like this compound, whose experimental characterization might be challenging, ab initio spectroscopic simulations would be a powerful tool for confirming its structural and conformational details.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov The simulation calculates the forces between all atoms in a system and uses Newton's laws of motion to model their subsequent movements, generating a trajectory that reveals how the system evolves. nih.gov This approach provides a detailed, atomistic view of molecular behavior, acting as a "computational microscope" to observe phenomena that occur on timescales from femtoseconds to microseconds. ebsco.comnih.gov

MD simulations are particularly powerful for studying large biomolecular systems, such as proteins or carbohydrates, often solvated in water to mimic a biological environment. mdpi.com For this compound, MD simulations would be essential for moving beyond its static structure to understand its dynamic behavior, its flexibility, and its interactions within the complex environment of the mycobacterial cell wall or in complex with host proteins.

A key application of MD simulations is to study the process of a ligand binding to a protein or other macromolecule. researchgate.net Unlike docking, which typically predicts a static final pose, MD can simulate the entire binding or unbinding pathway, revealing the dynamic interplay between the ligand and its receptor. arxiv.org These simulations can show how the protein and ligand conformations change to accommodate each other, a process known as "induced fit". nih.govnih.gov

In the context of this compound, its biological significance lies in its presence within lipooligosaccharides on the surface of M. kansasii. asm.org These structures are likely involved in interactions with the host immune system. MD simulations could be employed to study the binding of a this compound-containing oligosaccharide to a target receptor, such as a C-type lectin on an immune cell. Such simulations could answer critical questions:

What are the key amino acid residues in the receptor that form stable interactions (e.g., hydrogen bonds, van der Waals contacts) with the this compound moiety? peerj.com

Does the this compound molecule or the surrounding sugar chain change its conformation upon binding? nih.gov

How does the flexibility of the receptor's binding pocket change when the ligand is bound? mdpi.com

Understanding these dynamics provides deep mechanistic insight into the molecular basis of recognition, which is the first step in many biological processes. researchgate.netunisyscat.de

Table 2: Typical Parameters for an MD Simulation of a this compound-Lectin Complex. This table outlines common settings used to run a molecular dynamics simulation.

ParameterTypical SettingPurpose
Force FieldCHARMM36, AMBERA set of parameters that defines the potential energy of the system's particles. mdpi.com
Water ModelTIP3P, SPC/EExplicitly models the solvent to simulate a physiological environment.
System Size~100,000 atomsIncludes the protein, ligand, water molecules, and ions.
Simulation Time500 ns - 1 µsThe length of the simulation, determining the timescale of observable events. nih.gov
Time Step2 fsThe small increment of time between calculations of force and position. nih.gov
EnsembleNPT (Isothermal-isobaric)Keeps the number of particles, pressure, and temperature constant, mimicking lab conditions.

The behavior of a molecule in a biological context is profoundly influenced by its environment, particularly the surrounding water molecules (the solvent) and the non-covalent interactions it forms. utoronto.casaskoer.ca MD simulations excel at capturing these environmental effects because they can explicitly model thousands of individual solvent molecules and calculate the complex network of intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. utoronto.carsc.org

For this compound, an accurate simulation must account for solvent effects. The way water molecules organize around the this compound structure affects its conformation and its interactions with other molecules. MD simulations can quantify the number and lifetime of hydrogen bonds between this compound's hydroxyl and amino groups and the surrounding water, providing a detailed picture of its solvation. mdpi.com This is critical because the desolvation of both the ligand and the receptor binding site is often a key energetic component of the binding process.

Furthermore, these simulations can detail the intermolecular interactions that stabilize a complex. rsc.org For a this compound-containing oligosaccharide bound to a protein, MD can track every hydrogen bond, salt bridge, and hydrophobic contact throughout the simulation, identifying which interactions are stable and which are transient. peerj.com This information is crucial for understanding the specificity and affinity of the binding.

Docking Studies and Virtual Screening for this compound-like Compounds

Molecular docking is a computational technique used to predict the preferred orientation and conformation of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov It uses a scoring function to estimate the binding affinity for different poses, ranking them to identify the most likely binding mode. nih.gov Docking is a powerful tool in drug discovery for identifying potential drug candidates that might bind to a specific protein target. nih.gov

Following docking, virtual screening can be performed. This process involves docking a large library of thousands or even millions of small molecules against a protein target to identify those with the highest predicted binding affinity. nih.gov

In the context of this compound, docking and virtual screening could be applied in several ways:

Understanding Binding: Docking the this compound molecule (or a small oligosaccharide containing it) into the binding site of a known or suspected host receptor could generate a structural hypothesis for how M. kansasii is recognized by the immune system. This model would highlight the key interactions responsible for binding. nih.gov

Inhibitor Discovery: If an enzyme responsible for incorporating this compound into the mycobacterial cell wall were identified, one could perform a virtual screen for small molecules that bind to the enzyme's active site. nih.gov Compounds that bind tightly could block the enzyme's function, preventing the proper assembly of the cell envelope and thus acting as potential new antibiotics.

Mimicry and Antagonism: A virtual screen could be performed to find "this compound-like" compounds that are structurally and electronically similar enough to bind to the same host receptors. Such molecules could be investigated as potential antagonists to block the interaction of the bacteria with the host.

These computational approaches can significantly accelerate the early stages of drug discovery by prioritizing a smaller number of promising compounds for experimental testing. unisyscat.denih.gov

Table 3: Illustrative Results from a Virtual Screening for this compound-like Compounds. This table shows a hypothetical ranking of compounds from a virtual screen against a target protein.

Compound IDDocking Score (kcal/mol)Key Predicted Interactions
ZINC12345-9.2H-bond with Asp89, Pi-cation with Arg105
ZINC67890-8.8H-bond with Asn44, H-bond with Glu91
This compound (Reference) -8.5 H-bond with Asp89 and Asn44
ZINC11223-8.1Hydrophobic contact with Trp112
ZINC44556-7.9H-bond with Asp89

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thestokeslab.comucsd.edu While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles are widely applied to its parent class, the aminoglycoside antibiotics. nih.govacs.org These studies provide a clear framework for how QSAR can offer mechanistic insights based on molecular properties.

A key approach in this area is 3D-QSAR, which explores the relationship between the biological activity of molecules and their 3D properties, such as shape and electrostatic fields. nih.gov For a series of aminoglycoside derivatives, a 3D-QSAR model was developed to understand the structural requirements for binding to the bacterial ribosomal RNA (rRNA), which is their primary target. nih.govacs.org

Methodology and Molecular Descriptors: In a representative study on novel aminoglycosides, researchers used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. nih.gov These methods calculate steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around a set of aligned molecules. nih.gov The variation in these fields from one molecule to another is then correlated with the variation in their biological activity.

The process involves:

Alignment: A set of structurally related aminoglycosides with known activities are superimposed (aligned) based on a common core, such as the neamine (B104775) scaffold. nih.govacs.org

Field Calculation: The aligned molecules are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at each grid point, generating the steric, electrostatic, and other fields. nih.gov

Statistical Analysis: Partial Least Squares (PLS) analysis is then used to create a mathematical equation that correlates the variations in the field values (the independent variables) with the biological activity (the dependent variable). nih.gov

A study on a set of 46 aminoglycoside derivatives resulted in a statistically significant 3D-QSAR model. nih.gov The model showed a strong correlation between the predicted and experimental activities, indicating its robustness. nih.gov For instance, the model revealed that bulky, electropositive substituents at certain positions of the aminoglycoside structure were favorable for activity, while electronegative groups at other positions were detrimental. nih.gov These insights are crucial for understanding the mechanism of action at a molecular level, highlighting which specific interactions (steric, electrostatic, etc.) are key for the ligand-target recognition and binding.

Table 1: Key Molecular Descriptors in Aminoglycoside QSAR Models
Descriptor TypeMolecular Property RepresentedRelevance to Mechanistic Insight
Steric Fields (CoMFA)Molecular shape and bulkIdentifies regions where bulky groups enhance or diminish activity due to fit in the binding pocket.
Electrostatic Fields (CoMFA/CoMSIA)Distribution of partial chargesHighlights areas where positive or negative potentials are favorable for interaction with the target RNA.
Hydrophobic Fields (CoMSIA)Tendency to avoid waterMaps regions where non-polar groups can improve binding through hydrophobic interactions.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA)Capacity to form hydrogen bondsPinpoints key sites for forming specific hydrogen bonds with the RNA target, crucial for binding affinity.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning are increasingly being applied to accelerate antibiotic discovery and development. thestokeslab.commdpi.com These approaches can analyze vast amounts of chemical data to identify patterns, predict properties, and guide the design of new molecules. nih.gov For a compound like this compound, these tools can be leveraged in several ways, from predicting its properties to identifying new derivatives with enhanced activity.

Machine learning models, such as support vector machines (SVM), random forests, and deep neural networks, can be trained on large datasets of compounds with known antibacterial activities. mdpi.comnih.gov These models learn the complex relationships between chemical structures, represented as molecular fingerprints or descriptors, and their biological effects.

Applications in Aminoglycoside Research: While specific machine learning models for this compound are not prominent in the literature, the application of these techniques to the broader field of antibiotics is well-established and directly relevant.

Virtual Screening: Machine learning models can be used to screen large virtual libraries of compounds to identify those that are likely to be active against a specific bacterial target. nih.gov For example, a model trained on known aminoglycosides could screen a database of sugar-based compounds to find novel scaffolds that might mimic the binding of this compound to the ribosome.

Predicting Antimicrobial Resistance: Researchers are using machine learning to predict whether a bacterium will be resistant to a particular antibiotic based on its genomic data. mdpi.com By identifying resistance-conferring genes or mutations, these models can help in designing antibiotics that can evade existing resistance mechanisms.

ADMET Prediction: Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For a molecule like this compound, these models could predict its likely oral bioavailability, metabolic stability, and potential for off-target effects before it is synthesized and tested in the lab, saving time and resources.

A conceptual workflow for applying machine learning to discover novel aminoglycoside antibiotics could involve the steps outlined in the table below.

Table 2: Conceptual Machine Learning Workflow for Aminoglycoside Discovery
StepDescriptionExample Tools/Methods
1. Data CollectionGathering structural data and biological activity (e.g., MIC values) for a diverse set of aminoglycosides.ChEMBL, PubChem databases.
2. Feature GenerationConverting chemical structures into numerical descriptors or fingerprints that the machine learning model can understand.Molecular fingerprints (e.g., Morgan, MACCS), physicochemical descriptors.
3. Model TrainingUsing the dataset to train a machine learning algorithm to learn the structure-activity relationship.Random Forest, Support Vector Machines (SVM), Gradient Boosting, Deep Neural Networks.
4. Model ValidationAssessing the model's predictive performance on a separate test set of compounds not used in training.Cross-validation, calculation of accuracy, precision, and recall.
5. Prediction and DesignUsing the validated model to predict the activity of new, untested compounds or to suggest modifications to existing structures to improve activity.Virtual screening of compound libraries, generative models for de novo design.

The integration of these computational approaches holds significant promise for overcoming the challenges in antibiotic research and for the rational design of new therapeutic agents based on scaffolds like this compound. thestokeslab.com

Future Directions and Unanswered Questions in Kansosamine Research

Elucidation of Novel Biological Activities and Untapped Molecular Targets of Kansosamine

The full spectrum of this compound's biological activities remains largely unexplored. While its role as a structural component of LOSs is established, its potential to modulate host-pathogen interactions, influence the virulence of M. kansasii, or possess intrinsic bioactivities such as antimicrobial or immunomodulatory effects is yet to be thoroughly investigated. plos.org Future studies should focus on isolating pure this compound and its derivatives to screen for a wide range of biological activities.

Identifying the molecular targets of this compound is another critical area of future research. Beyond its incorporation into LOSs, it is plausible that this compound or its metabolic intermediates interact with other cellular components, both within the mycobacterium and in host cells. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking studies could be employed to identify proteins or other macromolecules that bind to this compound. The identification of such targets could reveal novel pathways and regulatory mechanisms influenced by this unique amino sugar. A deeper understanding of its molecular interactions is essential for developing targeted therapeutic strategies. uc.pt

Exploration of this compound's Role in Inter-Species Chemical Communication

The field of chemical ecology has revealed that microorganisms often use small molecules for communication. Whether this compound or its derivatives play a role in inter-species communication is an intriguing and unanswered question. It is possible that this compound, when released from the mycobacterial cell, could act as a signaling molecule, influencing the behavior of other bacteria, fungi, or even host organisms in the surrounding environment.

This concept is analogous to the well-documented use of ascarosides by nematodes for inter-species communication, where variations in a core chemical structure can create species-specific signals. google.comgoogleapis.com Future research could investigate whether this compound can act as a kairomone, a substance that benefits the receiver. agriculturejournals.cz This could involve co-culture experiments to observe the effects of M. kansasii or purified this compound on other microbial species. Such studies could uncover new ecological roles for this compound beyond its structural function within a single organism.

Development of Advanced Analytical Tools for this compound Detection in Complex Biological Matrices

The study of this compound is currently hampered by the lack of highly sensitive and specific analytical methods for its detection and quantification in complex biological samples. Developing such tools is crucial for advancing our understanding of its metabolism, distribution, and function. While mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in its initial characterization, more advanced techniques are needed. researchgate.netrlmc.edu.pk

Future efforts should focus on creating monoclonal antibodies or aptamers that specifically recognize this compound, which could be used to develop enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays. googleapis.com Furthermore, the development of new derivatization strategies coupled with advanced mass spectrometry techniques could enhance the sensitivity and specificity of this compound detection in complex mixtures like cell lysates or patient samples. The availability of such tools would be invaluable for both basic research and potential diagnostic applications. google.com

Integration of Multi-Omics Data for Comprehensive this compound Understanding

A holistic understanding of this compound's role in mycobacterial biology requires the integration of data from multiple "omics" platforms. azolifesciences.com This includes genomics to identify the complete set of genes involved in its biosynthesis and transport, transcriptomics to study how the expression of these genes is regulated under different conditions, proteomics to identify the enzymes and other proteins that interact with this compound, and metabolomics to quantify the levels of this compound and its precursors and products. nih.govnih.govfrontiersin.org

By integrating these datasets, researchers can construct comprehensive models of the metabolic and regulatory networks that govern this compound's function. researchgate.net For example, combining transcriptomic and proteomic data could reveal how the expression of this compound biosynthetic enzymes is coordinated with other cellular processes. This systems-level approach will be essential for unraveling the complex roles of this compound in the physiology and pathogenicity of M. kansasii.

Emerging Methodologies for this compound Biosynthesis and Chemo-Enzymatic Production

The limited availability of pure this compound is a significant bottleneck for research. Developing efficient methods for its synthesis is therefore a high priority. While total organic synthesis is one approach, it can be complex and low-yielding. googleapis.com A promising alternative is the use of chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov

Future research should focus on identifying and characterizing the complete biosynthetic pathway of this compound in M. kansasii. This involves expressing and functionally characterizing the putative glycosyltransferases and other enzymes encoded within the LOS biosynthesis gene cluster. plos.org Once these enzymes are identified, they can be used in cell-free systems or engineered microorganisms to produce this compound and its derivatives on a larger scale. This would provide the necessary quantities of material for detailed biological studies and the exploration of potential applications. google.comgoogle.comgoogle.com

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Kansosamine in laboratory settings?

  • Answer : Laboratory synthesis of this compound should prioritize reproducibility by detailing reaction conditions (e.g., temperature, catalysts), purification steps (e.g., column chromatography), and characterization methods (e.g., NMR, HPLC). For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC). Known compounds require literature citations for synthesis protocols. Experimental sections must avoid redundancy with figures/tables and include only essential data in the main text; supplementary materials should host extended datasets .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

  • Answer : Begin with dose-response studies using cell lines relevant to the hypothesized mechanism (e.g., chondrocytes for joint health). Include positive and negative controls (e.g., glucosamine as a comparator, vehicle-only treatments). Use standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) and replicate experiments ≥3 times. Pre-test power analyses ensure adequate sample sizes. Data should be analyzed using ANOVA with post-hoc tests to account for multiple comparisons .

Advanced Research Questions

Q. What factorial design strategies optimize the study of this compound’s multifactorial interactions (e.g., dose, exposure time, co-treatments)?

  • Answer : Implement a full or fractional factorial design to assess interactions between independent variables (e.g., 2³ design for dose, time, and co-treatment). Randomize treatment groups to minimize bias, and use blocking for batch effects. Analyze data via generalized linear models (GLMs) to identify synergistic/antagonistic effects. For complex designs, employ response surface methodology (RSM) to model non-linear relationships .

Q. How can researchers address contradictions in pharmacokinetic data for this compound across studies?

  • Answer : Conduct a systematic meta-analysis to identify heterogeneity sources (e.g., species differences, administration routes). Apply sensitivity analyses to exclude outliers and subgroup analyses (e.g., healthy vs. diseased models). Use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile discrepancies in absorption/metabolism rates. Validate findings with in vivo studies using stable isotope-labeled this compound to track distribution .

Q. What frameworks guide the integration of this compound research into broader theoretical models (e.g., glycosaminoglycan metabolism)?

  • Answer : Anchor hypotheses to established theories (e.g., rate-limiting enzymatic steps in glycosaminoglycan synthesis). Develop a conceptual framework mapping this compound’s proposed targets (e.g., GFAT inhibition) to downstream metabolic pathways. Use pathway analysis tools (e.g., KEGG, Reactome) to validate theoretical links. Theoretical alignment ensures methodological coherence, such as selecting biomarkers tied to pathway activity .

Methodological Best Practices

Q. How should researchers structure the experimental section to ensure reproducibility while adhering to journal guidelines?

  • Answer : Separate critical procedural details (e.g., synthesis steps, assay conditions) into a dedicated "Methods" section. Supplementary materials should include raw data, instrument calibration logs, and extended protocols (e.g., step-by-step HPLC parameters). Reference commercial reagents by catalog numbers and lot numbers for critical components. Avoid narrative descriptions of well-established methods; instead, cite prior validated protocols .

Q. What criteria validate the selection of a quasi-experimental design for this compound’s long-term efficacy studies?

  • Answer : Quasi-experimental designs (e.g., non-equivalent control groups) are appropriate when randomization is impractical (e.g., clinical cohorts with comorbidities). Use propensity score matching to balance baseline characteristics. Include pre-test/post-test measurements to control for temporal confounders. Statistical analyses must adjust for covariates (e.g., ANCOVA) to isolate treatment effects .

Data Analysis & Interpretation

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

  • Answer : Fit data to sigmoidal models (e.g., Hill equation) using non-linear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For threshold effects, use segmented regression or Bayesian change-point analysis. Software tools like GraphPad Prism or R (drc package) facilitate model comparisons via AIC/BIC criteria .

Q. How can researchers mitigate confirmation bias when interpreting this compound’s mechanistic data?

  • Answer : Pre-register hypotheses and analysis plans in repositories like Open Science Framework. Use blinded data analysis where feasible. Triangulate findings with orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition). Report negative results in supplementary materials to provide a balanced evidence base .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.